

4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride CAS number 574008-73-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride

Cat. No.: B1389054

[Get Quote](#)

An In-Depth Technical Guide to **4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride** (CAS: 574008-73-4): A Key Scaffold in Modern Drug Discovery

Section 1: Executive Summary

This technical guide provides a comprehensive overview of **4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride**, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into the compound's fundamental physicochemical properties, outlines a detailed synthetic pathway and purification protocol, and establishes a robust framework for its analytical characterization. Furthermore, it explores the broader significance of the trifluoromethylphenyl piperidine scaffold in medicinal chemistry, particularly its applications in developing therapeutics for neurological disorders. The guide concludes with essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting. By integrating theoretical principles with practical, field-proven methodologies, this paper serves as an essential resource for leveraging this compound in advanced research and development projects.

Section 2: The Trifluoromethylphenyl Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The 4-phenylpiperidine framework is a classic "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realm of analgesics and central nervous system (CNS) agents.^{[1][2]} The strategic incorporation of a trifluoromethyl (CF₃) group onto the phenyl ring, as seen in the topic compound, imparts a unique and highly desirable set of properties that medicinal chemists frequently exploit.^[3]

The CF₃ group is a potent electron-withdrawing moiety and a strong bioisostere for other groups. Its introduction can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile in several ways:^[3]

- Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased biological half-life.
- Increased Lipophilicity: The CF₃ group enhances the molecule's ability to cross cellular membranes, including the blood-brain barrier, which is critical for CNS-targeting drugs.
- Modulation of pKa: The electron-withdrawing nature of the group can lower the pKa of nearby basic centers, like the piperidine nitrogen, influencing the molecule's ionization state at physiological pH and thereby altering its interaction with biological targets.^[3]
- Improved Target Binding: The unique electronic and steric properties of the CF₃ group can lead to stronger and more specific interactions within the hydrophobic pockets of target proteins such as G-protein coupled receptors (GPCRs), ion channels, and transporters.^[3]

Consequently, **4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride** is not merely a chemical reagent but a highly valuable building block for synthesizing novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles.^[4]

Section 3: Physicochemical Properties

A clear understanding of the compound's fundamental properties is the first step in its effective application. The key physicochemical data for **4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride** are summarized below.

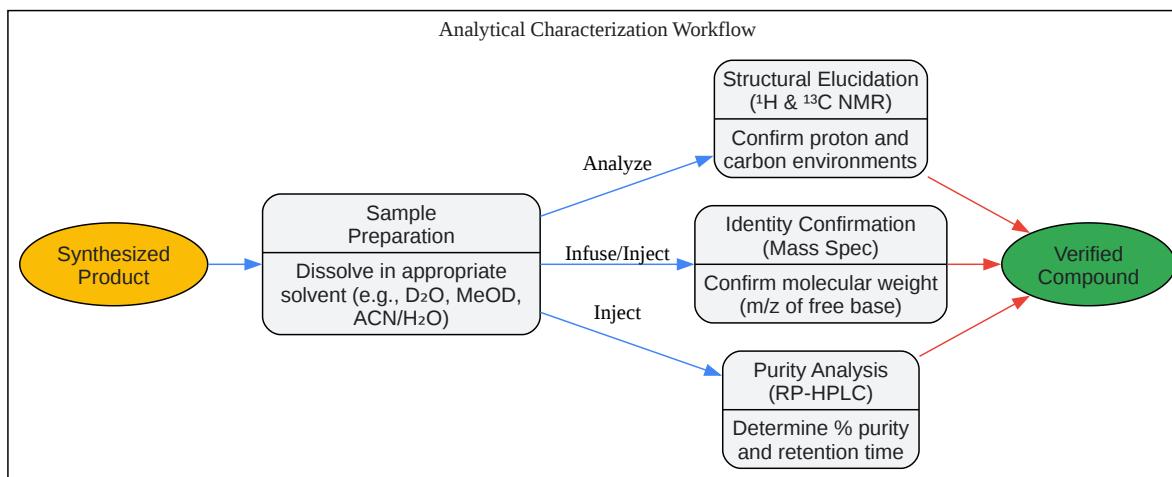
Property	Value	Source
CAS Number	574008-73-4	N/A
Molecular Formula	C ₁₂ H ₁₅ ClF ₃ N	[5]
Molecular Weight	265.71 g/mol	[5] [6]
Appearance	Solid (typically a white to off-white powder)	[5]
IUPAC Name	4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride	[7]
Free Base MW	229.24 g/mol	[7]
Free Base InChIKey	AKGAUMQWPLQYHW-UHFFFAOYSA-N	[7]

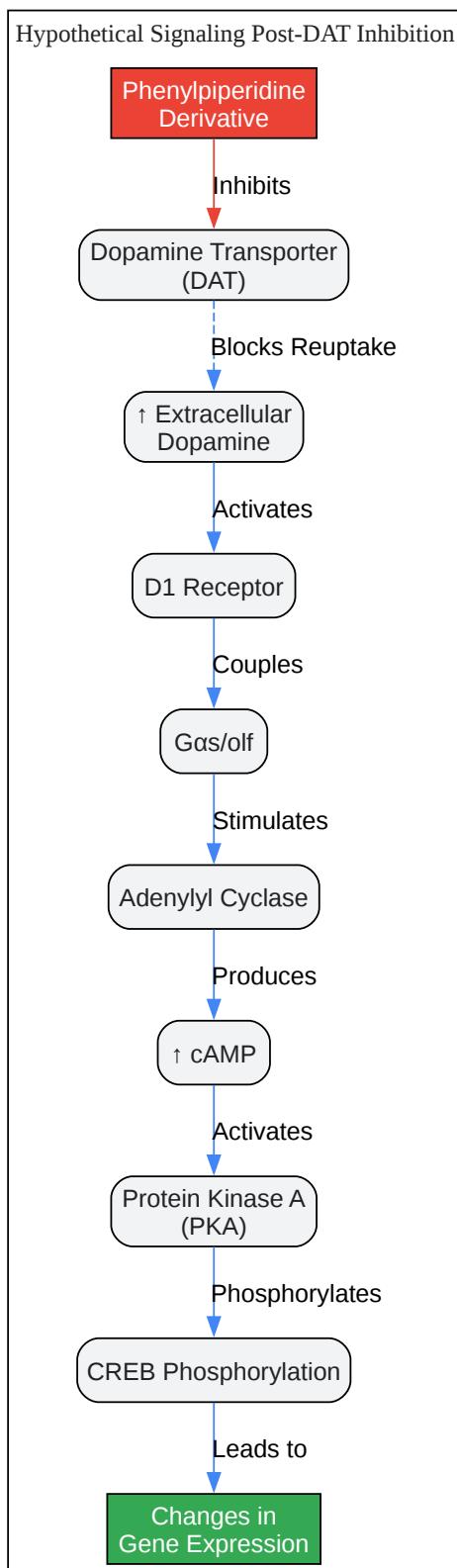
Section 4: Synthesis and Purification

The synthesis of **4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride** is typically achieved through the deprotection of a suitable N-protected precursor. The use of a tert-butyloxycarbonyl (Boc) protecting group is common in modern organic synthesis due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

Proposed Synthetic Pathway

The described protocol involves the acid-mediated cleavage of the Boc group from tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate to yield the desired hydrochloride salt directly. This method is efficient and high-yielding.[\[8\]](#)


Synthesis of 4-(4-(Trifluoromethyl)phenyl)piperidine HCl


HCl (saturated)
in Methanol (MeOH)

tert-butyl 4-(4-(trifluoromethyl)phenyl)
piperidine-1-carboxylate

Deprotection

4-(4-(Trifluoromethyl)phenyl)
piperidine hydrochloride
(CAS: 574008-73-4)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. scbt.com [scbt.com]
- 7. 4-(4-(Trifluoromethyl)phenyl)piperidine | C12H14F3N | CID 12440702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(4-(TrifluoroMethoxy)phenyl)piperidine hydrochloride | 1004618-85-2 [chemicalbook.com]
- To cite this document: BenchChem. [4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride CAS number 574008-73-4]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1389054#4-4-trifluoromethyl-phenyl-piperidine-hydrochloride-cas-number-574008-73-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com